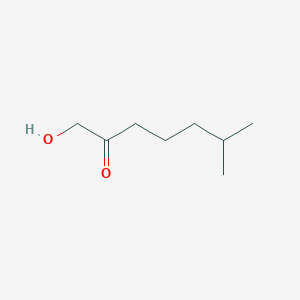

1-Hydroxy-6-methylheptan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-hydroxy-6-methylheptan-2-one |

InChI |

InChI=1S/C8H16O2/c1-7(2)4-3-5-8(10)6-9/h7,9H,3-6H2,1-2H3 |

InChI Key |

PLOWULGFXZENID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 6 Methylheptan 2 One

Established Chemical Synthesis Routes for 1-Hydroxy-6-methylheptan-2-one

The chemical synthesis of α-hydroxy ketones like this compound relies on the precise formation of a carbon-carbon bond adjacent to a carbonyl group, followed by or concurrent with the introduction of a hydroxyl group.

Aldol (B89426) Condensation and Related Carbonyl Addition Strategies

While the cross-aldol condensation of isovaleraldehyde (B47997) and acetone (B3395972) is a well-documented route to produce the isomeric β-hydroxy ketone, 4-hydroxy-6-methylheptan-2-one (B12698187) google.comgoogle.comsmolecule.com, the synthesis of the α-hydroxy variant requires different strategies. The formation of the 1-hydroxy-2-keto motif typically involves acyloin-type condensation reactions or the oxidation of a suitable precursor. An alternative strategy involves the reaction of a Grignard reagent, derived from a protected bromo-alcohol, with a suitable acid chloride or related acylating agent, followed by deprotection.

A key precursor for related structures, 4-hydroxy-6-methylheptan-2-one, is formed through the aldol condensation of isovaleraldehyde and acetone. smolecule.com This reaction is typically performed in the presence of a basic substance, such as sodium hydroxide. smolecule.com The molar ratio of the reactants is a critical parameter; for instance, using an isovaleraldehyde to acetone molar ratio between 1/3 and 1/10 can improve reaction selectivity and yield an efficiently synthesized condensate. google.com

Table 1: Aldol Condensation Conditions for Isomeric Precursor Synthesis

| Parameter | Condition | Source |

| Reactants | Isovaleraldehyde, Acetone | google.com |

| Catalyst | Basic substance (e.g., alkali metal hydroxide) | google.com |

| Molar Ratio (Isovaleral/Acetone) | 1/5 to 1/8 (preferred) | google.com |

| Temperature | 30°C to 60°C (preferred) | google.com |

| Reaction Time | 10 minutes to 10 hours | google.com |

Catalytic Hydrogenation and Selective Reduction Protocols

The synthesis of this compound can be conceptually approached via the selective reduction of the corresponding α-diketone, 6-methylheptane-1,2-dione. This transformation requires chemoselective reagents that can reduce one ketone group in the presence of the other. Reagents like sodium borohydride (B1222165), under controlled temperature and stoichiometry, can achieve this, although regioselectivity can be a challenge.

In related industrial processes for the production of 6-methylheptan-2-one (B42224), hydrogenation is a key step. google.comgoogle.com This typically involves the dehydration of 4-hydroxy-6-methylheptan-2-one to 6-methylhept-3-en-2-one, followed by catalytic hydrogenation of the carbon-carbon double bond. google.com This process is often carried out as a two-phase reaction where both an alkaline condensation catalyst and a heterogeneous hydrogenation catalyst are suspended in a polyhydric, lipophobic alcohol. google.com The choice of catalyst is crucial for efficiency and selectivity.

Table 2: Catalytic Systems for Hydrogenation of Related Precursors

| Catalyst | Support | Reaction | Source |

| Palladium | Carbon | Hydrogenation of 6-methyl-3-hepten-2-one | google.com |

| Platinum | Inert Support | Hydrogenation of 6-methylhept-3-en-2-one | google.com |

| Rhodium | Inert Support | Hydrogenation of 6-methylhept-3-en-2-one | google.com |

| Nickel | Kieselguhr | Hydrogenation of 6-methyl-3-hepten-2-one | google.com |

| Palladium Oxide | None | Hydrogenation of 6-methylhept-3-en-2-one | google.com |

Chemo- and Regioselective Functionalization Approaches

Modern synthetic methods offer pathways to functionalize a hydrocarbon backbone with high selectivity. The synthesis of this compound could be envisioned through the selective oxidation of 6-methylheptan-2-ol. For instance, amine organocatalysis has been used for the remote, chemoselective C(sp³)–H hydroxylation of substrates like 6-methylheptan-2-ol. nih.gov While this specific research focused on hydroxylation at the C5 position, the principle demonstrates the potential for directing oxidation to a specific site on the alkyl chain, which could be adapted to form the target α-hydroxy ketone. nih.gov Such reactions often face challenges in controlling site-selectivity, especially in distinguishing between similar secondary C-H bonds. nih.gov

Another advanced approach involves the use of metal carbenes for C-H insertion reactions. nih.gov By selecting the appropriate metal catalyst, such as rhodium(II) or ruthenium(II) complexes, it is possible to direct the insertion of a carbene into a specific C-H bond, which could then be converted to the desired hydroxyl group. nih.gov The regioselectivity of these reactions is governed by electronic and steric factors of both the substrate and the catalyst. nih.gov

Chemoenzymatic and Biocatalytic Synthesis of this compound

Biocatalysis presents a powerful and sustainable alternative to traditional chemical synthesis, offering high chemo-, regio-, and stereoselectivity for the production of α-hydroxy ketones. uni-duesseldorf.de

Enzymatic Pathways for Hydroxyl and Ketone Group Formation

Several enzymatic strategies are highly effective for producing enantiomerically enriched α-hydroxy ketones. nih.gov These methods are particularly valuable as they often use inexpensive starting materials and operate under mild conditions. uni-duesseldorf.denih.gov

Thiamine (B1217682) Diphosphate (ThDP)-Dependent Lyases: These enzymes, such as pyruvate (B1213749) decarboxylase, catalyze the "umpolung" carboligation of two aldehydes. uni-duesseldorf.denih.gov This method can form enantiopure α-hydroxy ketones with high enantiomeric excess (>99%) and productivity (80-100 g/L). nih.gov The synthesis of this compound could be achieved by the carboligation of isovaleraldehyde and formaldehyde.

Whole-Cell Redox Processes: Microorganisms contain a variety of redox enzymes capable of selectively transforming substrates. The reduction of a vicinal diketone (e.g., 6-methylheptane-1,2-dione) is a viable route. nih.govnih.gov Aldo-keto reductases (AKRs), for example, exhibit high enantiospecificity in reducing diketones to α-hydroxy ketones, with the resulting stereochemistry (R or S) dependent on the specific enzyme used. nih.gov These reactions often require an NADPH-regenerating system, such as glucose-6-phosphate and glucose-6-phosphate dehydrogenase, for cofactor recycling. nih.gov

Hydrolase-Catalyzed Resolutions: Lipases can be used in the kinetic resolution of racemic α-hydroxy ketones. While this method is limited to a 50% theoretical yield, it can be combined with in-situ racemization of the remaining substrate in a dynamic kinetic resolution (DKR) process to achieve conversions greater than 90% and high enantiomeric excesses. nih.gov

Oxidase-Lyase Cascades: A one-pot, multi-step enzymatic cascade can convert alcohols to chiral α-hydroxy ketones. tudelft.nl This approach avoids the direct handling of reactive aldehyde intermediates and simplifies product isolation. tudelft.nl

Table 3: Biocatalytic Approaches for α-Hydroxy Ketone Synthesis

| Biocatalytic Strategy | Enzyme Class | Key Transformation | Potential Advantage | Source |

| Carboligation | ThDP-dependent Lyases | Two aldehydes → α-hydroxy ketone | High enantioselectivity, high productivity | uni-duesseldorf.denih.gov |

| Redox Processes | Aldo-keto Reductases (AKRs) | Vicinal diketone → α-hydroxy ketone | High regio- and stereoselectivity | nih.gov |

| Kinetic Resolution | Hydrolases (e.g., Lipases) | Racemic α-hydroxy ketone → Enantiopure α-hydroxy ketone | High enantiomeric excess (>99%) with DKR | nih.gov |

| Cascade Reaction | Oxidases & Lyases | Alcohol → Aldehyde → α-hydroxy ketone | One-pot synthesis, avoids aldehyde isolation | tudelft.nl |

Microbial Transformations in Compound Production

Whole-cell microbial transformations leverage the complete metabolic machinery of microorganisms to convert substrates into valuable products. While specific documentation on the microbial production of this compound is not prominent, related transformations are known. For instance, Moraxella sp. has been shown to metabolize the structurally similar compound 6-methylheptan-2-one during the degradation of steroids. asm.org This indicates the existence of microbial enzymes capable of acting on this carbon skeleton.

Furthermore, fungi like Aspergillus niger are widely used for the biotransformation of terpenes, which share structural motifs with the target compound. agriculturejournals.czjmaps.in A. niger can transform citral (B94496) into various products, including citronellol (B86348) and hydroxy citronellal, through a series of reduction and oxidation steps. agriculturejournals.cz The ability of microorganisms to perform regio- and stereoselective hydroxylations at unactivated carbon atoms is a significant advantage over chemical methods and could be harnessed for the production of this compound from a suitable precursor like 6-methylheptan-2-one. jmaps.in

Stereoselective Synthesis and Enantiomeric Control in this compound Formation

Achieving high enantiomeric purity in the synthesis of this compound relies on methodologies that can effectively differentiate between prochiral faces or enantiomers. The primary strategies involve the asymmetric reduction of a diketone precursor, asymmetric aldol reactions, and the kinetic resolution of a racemic mixture.

Biocatalytic Asymmetric Reduction

One of the most effective methods for the enantioselective synthesis of this compound is the asymmetric reduction of the corresponding α-diketone, 6-methylheptane-1,2-dione. This transformation is often accomplished using oxidoreductases, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can selectively reduce one carbonyl group over the other with high stereocontrol. sci-hub.seresearchgate.net These enzymatic reactions are valued for their high selectivity under mild conditions. umich.edu

The choice of enzyme is crucial as it dictates the stereochemical outcome, yielding either the (R)- or (S)-enantiomer. For these processes to be efficient, a cofactor regeneration system is essential, as the NAD(P)H cofactor required by the enzyme is expensive. sci-hub.se Common regeneration methods include using a secondary enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase, or employing a whole-cell system where cofactor regeneration is handled by the organism's metabolism. unimi.it

Table 1: Examples of Biocatalytic Asymmetric Reduction of 6-Methylheptane-1,2-dione This table presents representative data based on typical outcomes for biocatalytic ketone reductions.

| Biocatalyst (Source) | Cofactor System | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| KRED-NADH-110 (Codexis) | Glucose/GDH | 50 | 95 | >99 | (S) |

| ADH from Ralstonia sp. | Isopropanol | 40 | 92 | 98 | (R) |

| Whole cells (E. coli expressing KRED) | Glucose | 100 | 88 | >99 | (S) |

| ADH from Lactobacillus kefir | Isopropanol | 30 | 94 | 97 | (R) |

Asymmetric Aldol Reactions

An alternative chemo-catalytic approach is the asymmetric aldol reaction. nih.gov This strategy could involve the reaction of isovaleraldehyde with a protected form of hydroxyacetone, such as O-TBS-hydroxyacetone, catalyzed by a chiral organocatalyst like L-proline or its derivatives. nih.gov The reaction creates the carbon-carbon bond and sets the stereocenter in a single step. The diastereoselectivity and enantioselectivity of these reactions are highly dependent on the catalyst, solvent, and temperature. nih.govuit.no Following the aldol addition, a deprotection step is required to yield the final this compound.

Enzymatic Kinetic Resolution

Kinetic resolution is another powerful biocatalytic tool for obtaining enantiopure this compound from a racemic mixture. This method typically employs lipases to selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. mdpi.com The efficiency of the resolution is determined by the enantioselectivity (E-value) of the lipase. A high E-value allows for the separation of both enantiomers in high enantiomeric excess at approximately 50% conversion. mdpi.com The choice of acyl donor and solvent system is critical for optimizing both the reaction rate and the enantioselectivity. nih.govnih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Hydroxy-6-methylheptan-2-one This table presents representative data based on typical outcomes for lipase-catalyzed resolutions.

| Lipase Source | Acyl Donor | Solvent | ee (alcohol) (%) | ee (ester) (%) | Conversion (%) |

| Novozym 435 (Candida antarctica Lipase B) | Vinyl acetate (B1210297) | Heptane (B126788) | >99 | 97 | ~50 |

| Pseudomonas cepacia Lipase (Amano PS) | Isopropenyl acetate | tert-Butyl methyl ether | 98 | 95 | ~51 |

| Yarrowia lipolytica Lipase | Vinyl laurate | Toluene | 95 | 92 | ~48 |

| Candida rugosa Lipase | Ethyl acetate | Dichloromethane | 92 | 90 | ~49 |

Optimization of Synthetic Pathways for Scalability and Efficiency

Transitioning a synthetic route from a laboratory scale to an industrial process requires rigorous optimization to ensure economic viability, safety, and sustainability. Key areas of focus include increasing space-time yield, reducing catalyst loading, simplifying purification, and minimizing waste.

Optimization of Biocatalytic Routes

For biocatalytic methods, a primary consideration is the choice between using isolated enzymes and whole-cell biocatalysts. sci-hub.se Isolated enzymes offer higher purity and productivity, avoiding cellular side reactions, but they are costly and require the addition of an external cofactor regeneration system. sci-hub.seunimi.it Whole-cell systems are generally more cost-effective as they contain the necessary enzymes and cofactor regeneration machinery, but may suffer from lower yields due to competing metabolic pathways or transport limitations across the cell membrane. nih.gov

To enhance stability and reusability, enzymes or whole cells can be immobilized on solid supports. nih.govnih.gov Immobilization facilitates catalyst recovery and reuse over multiple cycles and is highly amenable to the development of continuous flow processes. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature and residence time, leading to higher productivity and consistent product quality, which are significant advantages for large-scale manufacturing. nih.gov

Process parameters that are typically optimized include:

Catalyst Loading: Minimizing the amount of enzyme or cell mass reduces costs.

Temperature and pH: Each enzyme has an optimal range for activity and stability. nih.govnih.gov

Substrate Concentration: Higher concentrations are desirable for scalability but can lead to substrate or product inhibition, which may be mitigated through techniques like fed-batch strategies or in situ product removal. sci-hub.se

Table 3: Process Optimization Parameters for Scalable Biocatalytic Synthesis This table outlines key parameters and common strategies for optimizing scalable biocatalytic processes.

| Parameter | Objective | Common Optimization Strategy |

| Biocatalyst Form | Cost-effectiveness, Reusability | Whole-cell catalysis, Enzyme/Cell immobilization |

| Catalyst Loading | Reduce cost | Decrease loading until rate/yield significantly drops |

| Substrate Loading | Increase throughput | Fed-batch addition, Biphasic solvent system |

| Temperature | Maximize reaction rate & stability | Operate at the highest temperature that maintains enzyme stability over the desired production time |

| Cofactor Regeneration | Minimize cost of NAD(P)H | Use of co-substrates (e.g., isopropanol, glucose), coupled enzyme systems, or whole-cell systems |

| Downstream Processing | Simplify purification, Reduce waste | Switch from chromatography to extraction and distillation/crystallization |

| Reactor Type | Improve efficiency and scalability | Transition from batch to fed-batch or continuous flow reactors |

Optimization of Chemical Pathways

For chemical syntheses, such as the asymmetric aldol reaction, a primary goal for scalability is to reduce the loading of the often expensive and complex chiral catalyst or ligand without compromising yield or enantioselectivity. acs.org High-pressure or solvent-free conditions can sometimes enhance reaction rates and selectivity. sci-hub.se

The purification of the final product is another critical aspect. Laboratory-scale purifications often rely on chromatography, which is not economically feasible for large-scale production. Developing pathways that yield products which can be purified by distillation or crystallization is a key optimization goal. researchgate.net The adoption of continuous flow technology is also gaining traction in chemical synthesis, offering benefits in safety, consistency, and scalability that mirror its advantages in biocatalysis.

Advanced Spectroscopic and Analytical Characterization of 1 Hydroxy 6 Methylheptan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

¹H NMR Analysis

The proton NMR spectrum of 1-Hydroxy-6-methylheptan-2-one is predicted to show distinct signals corresponding to the different types of protons in its structure. The chemical shifts are influenced by neighboring functional groups, such as the ketone and the tertiary alcohol. The expected signals, their multiplicities, and assignments are detailed in Table 1. The singlet for the two methyl groups at C6 and the singlet for the acetyl methyl group at C1 would be characteristic features. The methylene (B1212753) protons (C3, C4, C5) would appear as multiplets in the aliphatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(OH)(CH₃)₂ | ~1.2 | Singlet (s) | 6H |

| -CH₂- (C5) | ~1.5 | Multiplet (m) | 2H |

| -CH₂- (C4) | ~1.6 | Multiplet (m) | 2H |

| CH₃C=O | ~2.1 | Singlet (s) | 3H |

| -CH₂- (C3) | ~2.5 | Multiplet (m) | 2H |

| -OH | Variable | Singlet (s, broad) | 1H |

¹³C NMR Analysis

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature. The most downfield signal is expected for the carbonyl carbon (C2) due to its significant deshielding. The carbon bearing the hydroxyl group (C6) would appear further downfield than the standard methylene carbons. The two methyl groups attached to C6 are equivalent, thus producing a single signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C5 | ~22 |

| -C(OH)(CH₃)₂ | ~29 |

| C1 | ~30 |

| C4 | ~38 |

| C3 | ~43 |

| C6 | ~71 |

| C2 (C=O) | ~209 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons along the chain (H3 with H4, and H4 with H5), confirming the linear aliphatic backbone. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. libretexts.org This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the proton signal at ~2.1 ppm to the carbon signal at ~30 ppm for C1). Quaternary carbons, like the carbonyl C2 and C6, will not show a peak in the HSQC spectrum. libretexts.orgnanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org This is particularly useful for connecting molecular fragments. Key expected correlations would include the methyl protons at C1 to the carbonyl carbon at C2, and the methyl protons on C6 to both C5 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. While this compound does not have stereocenters, NOESY could still be used to confirm through-space interactions that align with the proposed structure.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

GC-MS is a robust method for the analysis of volatile and thermally stable compounds like this compound. In a typical electron ionization (EI) GC-MS experiment, the molecule undergoes fragmentation, producing a characteristic pattern.

The mass spectrum of this compound shows several key fragments. nih.gov The most abundant fragment ion is observed at m/z 59, which corresponds to the stable acylium ion [C(CH₃)₂OH]⁺ formed by alpha-cleavage adjacent to the tertiary alcohol. Other significant fragments are listed in Table 3.

Table 3: Experimental GC-MS Fragmentation Data for this compound nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 59 | 99.99 | [C(CH₃)₂OH]⁺ |

| 58 | 78.20 | [C₃H₆O]⁺ (McLafferty rearrangement) |

| 43 | 74.80 | [CH₃CO]⁺ |

| 116 | 23.60 | [M - H₂O]⁺ |

| 41 | 17.90 | [C₃H₅]⁺ |

Method development for GC-MS analysis would typically involve a non-polar or mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). A suitable temperature program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure effective separation and elution of the compound.

LC-MS is an alternative and complementary technique, particularly useful for less volatile compounds or for analyses requiring softer ionization methods. Reverse-phase high-performance liquid chromatography (RP-HPLC) can be effectively coupled with MS. sielc.com

A typical LC-MS method would utilize a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com To improve ionization efficiency in electrospray ionization (ESI), a mobile phase additive is often used. For positive ion mode ESI, formic acid is a suitable additive, which would likely produce a prominent protonated molecule [M+H]⁺ at m/z 145.12. sielc.com Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 167.10, might also be observed. Softer ionization helps to preserve the molecular ion, which is often weak or absent in EI-MS, thus providing clear molecular weight information.

Chromatographic Separation Techniques for Purity Assessment and Isolation of this compound

Chromatographic methods are indispensable for both isolating this compound from synthesis reaction mixtures and for assessing its purity.

For analytical purity assessment, reverse-phase HPLC is a common choice. One established method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com The purity can be determined by integrating the peak area of the compound relative to the total area of all observed peaks, often using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer.

For preparative isolation, flash column chromatography is a standard and effective technique. orgsyn.org Given the moderate polarity of this compound due to its hydroxyl and ketone groups, silica (B1680970) gel would be an appropriate stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, would be used as the mobile phase. Fractions would be collected and analyzed by a simpler technique like thin-layer chromatography (TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) Methodologies

No specific HPLC methodologies for the analysis of this compound have been documented in the reviewed literature.

Ultra-Performance Liquid Chromatography (UPLC) Applications

There are no published UPLC applications specifically developed for the separation or quantification of this compound.

Preparative Chromatography for Compound Isolation

Details regarding the isolation of this compound using preparative chromatography are not available in scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Experimentally obtained Infrared (IR) or Raman spectra for this compound are not present in the referenced databases. While theoretical predictions can be made based on its structure (an expected broad O-H stretching band around 3400 cm⁻¹ and a sharp C=O stretching band around 1715 cm⁻¹ in the IR spectrum), no empirical data is available for confirmation.

Computational Chemistry and Molecular Modeling Studies of 1 Hydroxy 6 Methylheptan 2 One

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. researchgate.netrsc.org For 1-hydroxy-6-methylheptan-2-one, DFT methods could be employed to determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations would reveal the most stable three-dimensional arrangement of the atoms and provide insights into the molecule's reactivity.

The presence of both a hydroxyl (-OH) and a carbonyl (C=O) group introduces the possibility of intramolecular hydrogen bonding, which would significantly influence the molecule's preferred conformation. nih.gov Theoretical calculations can predict the strength and geometric parameters of such an interaction, which in turn affects the molecule's physical properties and biological activity. The analysis of the electrostatic potential (ESP) map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, identifying the likely sites for nucleophilic and electrophilic attack, respectively. imist.ma

Table 1: Predicted Quantum Chemical Properties of this compound (Hypothetical Data)

| Property | Predicted Value/Description | Significance |

| Optimized Geometry | A folded conformation stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. | Influences physical properties and receptor binding. |

| HOMO-LUMO Gap | Moderate energy gap, suggesting moderate kinetic stability. | Indicates chemical reactivity and electronic excitation properties. |

| Electron Density | High electron density around the carbonyl and hydroxyl oxygen atoms. | Identifies centers of basicity and sites for electrophilic attack. |

| Electrostatic Potential | Negative potential around the oxygen atoms; positive potential around the hydroxyl hydrogen and carbonyl carbon. | Predicts sites for intermolecular interactions and chemical reactions. |

This table is illustrative and based on general principles of quantum chemistry applied to hydroxyketones. Actual values would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com An MD simulation of this compound in a solvent, such as water or a nonpolar medium, would reveal its conformational landscape. The flexible seven-carbon chain can adopt numerous conformations, and MD simulations can map the energy barriers between these different shapes. orgosolver.com

These simulations are particularly valuable for understanding how the molecule interacts with its environment. researchgate.net The hydroxyl and carbonyl groups can act as both hydrogen bond donors and acceptors, leading to specific interactions with solvent molecules or biological macromolecules. MD simulations can quantify these interactions, providing insights into the molecule's solubility and its potential to bind to a biological target. mdpi.com The trajectory of the simulation can be analyzed to identify persistent intermolecular contacts and to calculate properties like the radial distribution function, which describes the probability of finding other molecules at a certain distance. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Hydroxyketone Motifs

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological effect. mcmaster.ca For the hydroxyketone motif present in this compound, several structural features are likely to be critical for any potential biological activity. nih.gov

The key elements for SAR analysis in this class of compounds include:

The Hydroxyl Group: Its position and stereochemistry are often crucial. The ability to form hydrogen bonds is a key determinant of binding affinity to biological targets like enzymes or receptors. nih.gov

The Carbonyl Group: The ketone's electrophilicity and its role as a hydrogen bond acceptor are significant. Modifications to the carbonyl, such as reduction to an alcohol, would dramatically alter activity. acs.org

By systematically modifying these features in a series of analogous compounds and observing the resulting changes in biological activity, a predictive SAR model can be developed. scribd.com For instance, studies on other ketones have shown that the presence of specific functional groups and their spatial arrangement are critical for their inhibitory effects on enzymes. acs.org

In Silico Molecular Docking and Ligand-Target Interaction Analysis for Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. rsc.org While there are no specific docking studies reported for this compound, studies on analogous ketone-containing ligands demonstrate the utility of this approach. researchgate.netmdpi.com

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The software would then explore different binding poses and score them based on the predicted binding affinity. biointerfaceresearch.com The analysis of the best-scoring poses would reveal key intermolecular interactions, such as:

Hydrogen bonds between the hydroxyl and carbonyl groups of the ligand and polar amino acid residues in the receptor.

Hydrophobic interactions between the aliphatic chain of the ligand and nonpolar residues.

Such studies on analogues have been used to identify potential inhibitors for various enzymes, where the ketone moiety often plays a crucial role in the binding mechanism. whiterose.ac.uk

Cheminformatics and Database Mining for Related Structural Analogues

Cheminformatics involves the use of computational tools to analyze and organize chemical data. Large chemical databases, such as PubChem, ChemSpider, and ChEMBL, serve as vast repositories of information on small molecules. pitt.educlick2drug.orgchemspider.com Mining these databases is a critical first step in any computational study.

A search for "this compound" in these databases provides basic information such as its molecular formula (C8H16O2), molecular weight, and various chemical identifiers. chemspider.com More importantly, these databases allow for similarity and substructure searches to identify related structural analogues. click2drug.org This is particularly useful when data on the specific compound of interest is scarce. By identifying and analyzing data for compounds with similar structural features, it is possible to infer potential properties and biological activities. For example, database mining can reveal other hydroxyketones that have been synthesized, tested for biological activity, or have associated patents. oup.comnih.govcncb.ac.cn

Biological Activity and Biochemical Mechanisms of 1 Hydroxy 6 Methylheptan 2 One Non Human Model Systems

Investigation of Enzyme-Substrate Interactions and Reaction Kinetics

The presence of both hydroxyl and ketone functional groups makes 1-hydroxy-6-methylheptan-2-one a versatile substrate for various enzymes, particularly those involved in oxidation-reduction reactions. The hydroxyl group can undergo oxidation to yield a diketone or a carboxylic acid, while the ketone group can be reduced to a secondary alcohol, forming a diol. smolecule.com

Enzyme-substrate interactions are largely governed by the compound's ability to form hydrogen bonds via its hydroxyl group, which influences its binding affinity and orientation within an enzyme's active site. smolecule.com While specific kinetic data for this compound are not extensively detailed in the available literature, the principles of enzyme-catalyzed reactions on similar hydroxyketones are well-established. For instance, cytochrome P450 (CYP) monooxygenases are known to catalyze the hydroxylation of carbonyl compounds to produce α-hydroxyketones with high regio- and stereoselectivity. nih.govnih.gov The reaction kinetics of such transformations are dependent on factors like substrate concentration, enzyme concentration, and the presence of cofactors. In human enzyme systems, which can be used as models, the reduction of ketones is a common metabolic reaction. nih.gov

Role in Metabolic Pathways and Biochemical Transformations

Research suggests that this compound may occur naturally in certain plants and microorganisms, indicating a role in their metabolic pathways. ontosight.ai In broader metabolic contexts, aliphatic α-hydroxyketones are recognized as intermediary metabolites. Their metabolic fate typically involves two primary routes: oxidation or reduction. inchem.org Oxidation of the terminal methyl group can lead to the formation of corresponding ketoacids, which can then be further metabolized. inchem.org Alternatively, reduction of the ketone function results in the formation of diols, which may then be conjugated with molecules like glucuronic acid for excretion, a pathway that becomes more prominent at higher concentrations of the substrate. inchem.org

Oxidoreductases are a key class of enzymes that interact with this compound. These enzymes catalyze the transfer of electrons, leading to the oxidation or reduction of the substrate.

Oxidation: The hydroxyl group at the C1 position can be oxidized. Alcohol dehydrogenases, for example, could catalyze this conversion.

Reduction: The ketone group at the C2 position is a target for reduction by enzymes such as carbonyl reductases, leading to the formation of 1,2-dihydroxy-6-methylheptane. inchem.org

Hydroxylation: Cytochrome P450 enzymes are capable of introducing additional hydroxyl groups at various positions on the carbon chain, a common reaction in xenobiotic metabolism. nih.govnih.gov The CYP199A4 enzyme from Rhodopseudomonas palustris, for example, has been used to generate α-hydroxyketones from carbonyl-containing compounds. nih.gov

These reactions are fundamental to the biochemical transformation of the compound within a biological system.

This compound has been identified as a potential metabolite in microbial systems. ontosight.ai While direct evidence of its metabolic pathways in specific microbes is limited, the related compound 6-methylheptan-2-one (B42224) is a known volatile organic compound produced by a variety of microorganisms. charite.de For example, bacteria such as Bacillus subtilis and Pseudomonas aeruginosa, as well as the fungus Candida albicans, are known to produce 6-methylheptan-2-one. charite.de It is biochemically plausible that this compound serves as an intermediate or a subsequent product in the metabolic pathways of these or similar organisms, likely arising from the oxidation of 6-methylheptan-2-one or the hydroxylation of a precursor.

Interactions with Biological Receptors and Molecular Targets in In Vitro Systems

The structural features of this compound suggest potential interactions with various biological receptors and molecular targets. A positional isomer, 6-hydroxy-6-methylheptan-3-one, has been identified as a mouse sex pheromone that functions by binding to olfactory receptors in the nasal epithelium, which in turn triggers signaling cascades that influence behavior. This demonstrates that simple hydroxyketones can exhibit high specificity for biological receptors. The ability of the hydroxyl group to act as a hydrogen bond donor and the ketone as an acceptor is critical for such molecular recognition events. smolecule.com

In other in vitro systems, related hydroxyketone derivatives have been shown to interact with metal ions, which can be a crucial aspect of their biological activity. For example, certain α-hydroxyquinone derivatives can act as receptors for anions and cations, with their binding affinity being modulated by these ions. acs.org

Comparative Biochemical Activity with Related Hydroxyketone Bioactives

The biological activity of this compound can be contextualized by comparing it with structurally related compounds.

| Compound/Class | Structure/Key Feature | Observed Biochemical Activity (Non-Human/In Vitro) | Citation(s) |

| 4-Hydroxy-6-methylheptan-2-one (B12698187) | Positional isomer | Modulates enzyme activities; potential for intramolecular hydrogen bonding due to proximity of functional groups. | smolecule.com |

| 6-Methyl-5-hepten-2-one (B42903) | Unsaturated analog (lacks hydroxyl group) | Lower polarity; more susceptible to addition reactions rather than oxidation/reduction at the C6 position. | |

| Deferiprone, Maltol (Hydroxyketones) | Iron-chelating hydroxyketones | Exhibit tumor-specific cytotoxicity; induce apoptosis and caspase activation in leukemia (HL-60) and carcinoma (HSC-2) cell lines. Activity is modulated by Fe³⁺ concentration. | researchmap.jp |

| Propenylbenzene derivatives (Hydroxyketones) | Aromatic hydroxyketones | Can increase cell membrane fluidity, suggesting interaction with cellular membranes. | frontiersin.org |

| Oxysterols (e.g., 7-ketocholesterol) | Hydroxylated derivatives of cholesterol | Potent inducers of apoptosis, autophagy, and necrosis in various normal and tumor cell lines. | usp.br |

Effects on Cellular Processes in Cultured Cells and Model Organisms

Studies on related hydroxyketones and derivatives provide insight into the potential effects of this compound on cellular processes in vitro.

| Cellular Process | Model System | Compound Class/Example | Observed Effect | Citation(s) |

| Cytotoxicity / Apoptosis | Human leukemia (HL-60), oral squamous carcinoma (HSC-2) cells | Deferiprone (a hydroxyketone) | Induced apoptosis and activation of caspases 3, 8, and 9. | researchmap.jp |

| Cytotoxicity / Apoptosis | Murine oligodendrocytes, various tumor cell lines | 7β-hydroxycholesterol (an oxysterol) | Induced cell death associated with mitochondrial dysfunction and oxidative stress. | usp.br |

| Cell Proliferation | Human squamous cell carcinoma (A431), murine basal cell carcinoma (ASZ001) cells | Vitamin D3 hydroxy-derivatives (e.g., 20(OH)D3) | Inhibited cell proliferation in a dose-dependent manner. | nih.gov |

| Cell Differentiation | Human keratinocytes | 20-Hydroxycholecalciferol | Induced cell differentiation. | nih.gov |

| Membrane Fluidity | In vitro membrane models | Propenylbenzene-derived hydroxy ketones | Caused an increase in membrane fluidity. | frontiersin.org |

These findings suggest that hydroxyketones as a class of compounds can exert significant influence over fundamental cellular processes, including cell viability, proliferation, and differentiation. The specific effects of this compound would require direct investigation but are likely to involve modulation of enzymatic and signaling pathways similar to those affected by its structural analogs.

Natural Occurrence, Isolation, and Biogenesis of 1 Hydroxy 6 Methylheptan 2 One

Exploration of Natural Sources and Distribution

The chemical moiety 6-hydroxy-6-methylheptan-2-yl, the core structure of 1-Hydroxy-6-methylheptan-2-one, is a recurring feature in a variety of natural products. Its presence spans from microbial metabolites to essential compounds in animal physiology, indicating its significance in various metabolic pathways.

Identification in Microbial Metabolic Products

Research into the secondary metabolites produced by endophytic fungi, which live within plant tissues, has led to the identification of compounds containing the 6-hydroxy-6-methylheptan-2-yl structure. Specifically, the endophytic fungus Aspergillus versicolor, isolated from the medicinal plant Euphorbia royleana, has been found to produce novel benzoic acid derivatives that incorporate this chemical skeleton. Through structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two such compounds have been identified.

Table 1: Microbial Metabolites Containing the 6-hydroxy-6-methylheptan-2-yl Moiety

| Producing Organism | Compound Name | Source of Isolation |

|---|---|---|

| Aspergillus versicolor | methyl(S)-3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoate | Endophytic fungus from Euphorbia royleana |

Presence in Plant Extracts and Secondary Metabolite Profiling

While related compounds such as 6-methylhept-5-en-2-one are known to be biogenic volatile organic compounds emitted by various plants and found in fruits, the direct identification of this compound in plant extracts is not extensively documented in current scientific literature. oecd.org Further secondary metabolite profiling of diverse plant species is required to ascertain its presence and distribution within the plant kingdom.

Detection in Animal Secretions or Excretions (e.g., Semiochemical Research)

The compound has been identified as a component of a mouse sex pheromone, indicating a role in chemical communication among animals. More significantly, the 6-hydroxy-6-methylheptan-2-yl structure is a crucial component of the side chain of vitamin D metabolites. For instance, it is an integral part of Calcifediol (25-hydroxyvitamin D3), which is produced in the liver, and 25-Hydroxytachysterol. wikipedia.org This highlights its natural occurrence and vital role in the biochemistry of mammals.

Table 2: Occurrence of the 6-hydroxy-6-methylheptan-2-yl Moiety in Animals

| Organism/System | Compound/Metabolite | Function/Role |

|---|---|---|

| Mouse | Component of sex pheromone | Chemical Communication (Semiochemical) |

| Mammals | Calcifediol (25-hydroxyvitamin D3) | Vitamin D Metabolism Precursor |

Strategies for Isolation and Purification from Complex Natural Matrices

The isolation of this compound and related compounds from complex biological sources typically involves a multi-step process combining extraction and chromatography. A general strategy begins with the extraction of the lyophilized natural material using a solvent such as methanol. mdpi.com This is often followed by liquid-liquid partitioning to separate compounds based on their polarity and acidity. mdpi.com

For final purification and analysis, high-performance liquid chromatography (HPLC) is a suitable and scalable method. sielc.com Specifically, reverse-phase (RP) HPLC can be employed. sielc.com A typical method would use a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This chromatographic technique allows for the effective separation of the target compound from other components in the extract, enabling its isolation for further structural analysis by methods like NMR and MS. sielc.com

Proposed Biosynthetic Pathways and Precursor Incorporation Studies

While the complete biosynthetic pathway for this compound has not been fully elucidated, its chemical structure strongly suggests an origin from the isoprenoid (or terpenoid) biosynthesis pathway. The backbone of the molecule is consistent with the degradation or modification of a larger terpene precursor.

Studies on the biosynthesis of structurally similar compounds, such as the bark beetle pheromone frontalin, which utilizes 6-methylhept-6-en-2-one as a precursor, have shown the incorporation of acetate (B1210297), mevalonolactone, and isopentenol. researchgate.net This provides strong evidence that the fundamental building blocks are derived from the mevalonate (B85504) pathway. researchgate.net This pathway generates isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon precursors for all isoprenoids.

Furthermore, the presence of the 6-hydroxy-6-methylheptan-2-yl moiety in vitamin D metabolites in animals links its formation to the cholesterol biosynthesis pathway, which also originates from acetyl-CoA via the mevalonate pathway. wikipedia.org It is likely that in various organisms, the synthesis of the this compound backbone involves the condensation of isoprenoid units, followed by specific enzymatic oxidation and hydration reactions to yield the final structure.

Chemical Reactivity and Derivatization of 1 Hydroxy 6 Methylheptan 2 One

Oxidation Reactions of the Hydroxyl Group and Ketone Moiety

The presence of both a primary alcohol and a ketone in 1-Hydroxy-6-methylheptan-2-one allows for selective oxidation depending on the reagents and conditions employed.

The primary hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid. The use of mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), would selectively convert the primary alcohol to an aldehyde, yielding 6-methyl-2-oxoheptanal . More potent oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent) would typically lead to the over-oxidation of the primary alcohol to a carboxylic acid, forming 6-methyl-2-oxoheptanoic acid . organic-chemistry.org As an α-hydroxy ketone with a primary alcohol, the compound is expected to give a positive result with Fehling's test. wikipedia.org

The ketone moiety is generally stable to oxidation under mild conditions. However, under harsh conditions with strong oxidizing agents, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur.

| Oxidizing Agent | Target Functional Group | Expected Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Primary Hydroxyl | 6-methyl-2-oxoheptanal |

| Dess-Martin periodinane (DMP) | Primary Hydroxyl | 6-methyl-2-oxoheptanal |

| Potassium permanganate (KMnO₄) | Primary Hydroxyl | 6-methyl-2-oxoheptanoic acid |

| Chromic acid (H₂CrO₄) | Primary Hydroxyl | 6-methyl-2-oxoheptanoic acid |

Reduction Reactions of the Ketone Functionality

The ketone group of this compound can be readily reduced to a secondary alcohol using various hydride-based reducing agents. This reaction converts the α-hydroxy ketone into a diol.

Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.comksu.edu.sa Subsequent protonation of the resulting alkoxide intermediate yields the final product. brainly.com The reduction of this compound results in the formation of 6-methylheptane-1,2-diol . Given that the original molecule is chiral (if an enantiomer is used), the reduction of the ketone can lead to the formation of diastereomers, as a new stereocenter is created at the C-2 position.

| Reducing Agent | Target Functional Group | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Ketone | 6-methylheptane-1,2-diol |

| Lithium aluminum hydride (LiAlH₄) | Ketone | 6-methylheptane-1,2-diol |

Substitution Reactions Involving the Hydroxyl Group

The primary hydroxyl group of this compound can participate in nucleophilic substitution reactions. Because the hydroxyl group is a poor leaving group, it must first be activated. This is typically achieved by protonation under acidic conditions, which converts it into a good leaving group (water), or by converting it into an ester, such as a tosylate or mesylate.

For instance, reaction with hydrohalic acids like hydrogen bromide (HBr) or hydrogen chloride (HCl) would proceed via an Sₙ2 mechanism, where a halide ion displaces the protonated hydroxyl group to form the corresponding α-haloketone. This would yield 1-bromo-6-methylheptan-2-one or 1-chloro-6-methylheptan-2-one , respectively. These α-haloketones are valuable synthetic intermediates.

| Reagent | Intermediate Step | Product | Reaction Type |

|---|---|---|---|

| HBr | Protonation of -OH | 1-bromo-6-methylheptan-2-one | Sₙ2 |

| HCl / ZnCl₂ | Protonation of -OH | 1-chloro-6-methylheptan-2-one | Sₙ2 |

| Tosyl chloride (TsCl) / Pyridine | Formation of tosylate ester | (6-methyl-2-oxoheptyl) 4-methylbenzenesulfonate | Nucleophilic Acyl Substitution |

Carbonyl Addition Reactions and Condensation Reactions

The ketone functionality in this compound is an electrophilic center susceptible to nucleophilic addition. masterorganicchemistry.com These reactions are fundamental to carbonyl chemistry and can be used to form new carbon-carbon or carbon-heteroatom bonds. libretexts.org

Cyanohydrin Formation : In the presence of a basic catalyst, hydrogen cyanide (HCN) can add across the carbonyl double bond to form a cyanohydrin. This reaction creates a new stereocenter, and the resulting product is useful for synthesizing α-hydroxy acids or α-amino alcohols. libretexts.org

Hemiacetal and Acetal Formation : The ketone reacts reversibly with alcohols in the presence of an acid catalyst. The addition of one equivalent of an alcohol forms a hemiacetal, while a second equivalent leads to the formation of an acetal, which can serve as a protecting group for the ketone. ksu.edu.sa

Imine and Enamine Formation : Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines can produce enamines. ksu.edu.sa

α-Ketol Rearrangement : A characteristic reaction of α-hydroxy ketones is the α-ketol (or acyloin) rearrangement. researchgate.net Under acidic, basic, or thermal conditions, this reversible reaction involves a 1,2-migration of an alkyl group, which could potentially isomerize this compound to 2-hydroxy-2-methylheptan-6-one, driven by the formation of a more stable product. wikipedia.org

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Cyanohydrin Formation | HCN, Base (e.g., KCN) | Cyanohydrin |

| Hemiacetal/Acetal Formation | Alcohol (R-OH), Acid catalyst | Hemiacetal/Acetal |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CR₂) | Alkene |

Synthesis of Derivatives for Structure-Activity Relationship Studies

The chemical reactivity of this compound allows for the systematic synthesis of a variety of derivatives. Such derivatives are crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications to a parent molecule influence its biological activity. By creating a library of related compounds and evaluating their effects, researchers can identify key structural features responsible for desired pharmacological or biological outcomes. scirp.org

Based on the reactions discussed, several classes of derivatives can be synthesized for SAR studies:

Ester Derivatives : The primary hydroxyl group can be esterified with various carboxylic acids or acyl chlorides. This modification alters the lipophilicity and steric bulk at this position, which can impact receptor binding or cell membrane permeability.

Ether Derivatives : Conversion of the hydroxyl group to an ether using Williamson ether synthesis introduces different alkyl or aryl groups.

Ketone Derivatives : The ketone can be converted into oximes, imines, or hydrazones. These changes modify the electronic and steric properties of the carbonyl position and can introduce new hydrogen bonding capabilities.

Reduction Products : The diol produced from the reduction of the ketone introduces a second hydroxyl group, increasing polarity and hydrogen bonding potential.

Substitution Products : Halogenated derivatives, formed via substitution of the hydroxyl group, can be used to probe the effects of electronegative and sterically demanding groups.

| Derivative Class | Modification Site | Rationale for SAR Study | Example Derivative |

|---|---|---|---|

| Esters | Hydroxyl Group | Vary lipophilicity and steric bulk. | (6-methyl-2-oxoheptyl) acetate (B1210297) |

| Ethers | Hydroxyl Group | Explore impact of hydrogen bond donor removal. | 1-methoxy-6-methylheptan-2-one |

| Imines | Ketone Group | Introduce hydrogen bond donors/acceptors and alter geometry. | N-(6-methyl-2-oxoheptylidene)aniline |

| Diols | Ketone Group (via reduction) | Increase polarity and hydrogen bonding capacity. | 6-methylheptane-1,2-diol |

| Halides | Hydroxyl Group (via substitution) | Investigate electronic and steric effects of halogens. | 1-bromo-6-methylheptan-2-one |

Potential Research Applications of 1 Hydroxy 6 Methylheptan 2 One

Intermediate in Complex Organic Synthesis Pathways

The bifunctional nature of 1-Hydroxy-6-methylheptan-2-one, possessing both a primary alcohol and a ketone, positions it as a valuable intermediate in the multistep synthesis of more complex organic molecules. The hydroxyl (-OH) group can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions. Simultaneously, the ketone carbonyl group is susceptible to nucleophilic attack, reduction to a secondary alcohol, or involvement in condensation reactions. This dual reactivity allows for a stepwise and controlled construction of intricate molecular frameworks, potentially leading to the synthesis of novel pharmaceuticals, agrochemicals, or materials with tailored properties.

Precursor for the Development of Novel Chemical Entities and Analogues

The structural backbone of this compound serves as a foundational scaffold for the generation of a diverse library of new chemical entities and analogues. Through systematic modification of its functional groups, chemists can explore the structure-activity relationships of newly synthesized compounds. For instance, the alkyl chain could be altered in length or branching, the hydroxyl group could be converted into various ethers or esters, and the ketone could be transformed into a range of other functional groups. This analogue synthesis is a cornerstone of drug discovery and materials science, enabling the fine-tuning of molecular properties to achieve desired biological or physical characteristics.

Reference Standard in Analytical Chemistry and Metabolomics Research

In the fields of analytical chemistry and metabolomics, the availability of pure and well-characterized compounds is paramount for the accurate identification and quantification of substances in complex mixtures. This compound could serve as a crucial reference standard in chromatographic and spectroscopic techniques. For example, in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis, a known standard of this compound would allow for the unambiguous identification of this compound in biological samples or environmental matrices. This is particularly relevant in metabolomics studies, where the comprehensive analysis of all small molecules in a biological system can provide insights into physiological states and disease processes.

Chemical Probe for Elucidating Biological Pathways

The specific three-dimensional shape and electronic properties of this compound may allow it to interact with biological macromolecules such as enzymes and receptors. As such, it has the potential to be developed into a chemical probe to investigate and elucidate complex biological pathways. By observing the effects of introducing this compound into a biological system, researchers can infer the function of specific proteins or metabolic routes. Furthermore, by attaching reporter tags, such as fluorescent dyes or radioactive isotopes, to the this compound scaffold, it would be possible to visualize its distribution and interactions within living cells, providing a powerful tool for molecular and cellular biology research.

Future Research Directions and Unexplored Avenues for 1 Hydroxy 6 Methylheptan 2 One

Development of Novel and Highly Stereoselective Synthesis Methods

The synthesis of 1-Hydroxy-6-methylheptan-2-one, particularly in a stereoselective manner, presents a significant challenge and a fertile ground for chemical innovation. The presence of a chiral center at the hydroxyl-bearing carbon atom necessitates the development of synthetic routes that can selectively produce a single enantiomer, as different stereoisomers can exhibit distinct biological activities.

Future research should prioritize the exploration of both biocatalytic and asymmetric chemical methods. Biocatalytic approaches, utilizing enzymes such as lyases, hydrolases, and oxidoreductases, offer a promising green alternative to traditional chemical synthesis. benthamdirect.com These enzymatic reactions often proceed with high enantioselectivity and under mild conditions. For instance, research into thiamine (B1217682) diphosphate-dependent lyases for the carboligation of aldehydes could be adapted for the synthesis of chiral α-hydroxy ketones like this compound. benthamdirect.com Similarly, the kinetic resolution of racemic mixtures using hydrolases, or the stereoselective reduction of a corresponding diketone using redox enzymes, are viable strategies to obtain enantiomerically pure forms of the compound.

In the realm of chemical synthesis, the development of novel organocatalysts and transition-metal complexes for asymmetric aldol (B89426) reactions could provide efficient and highly selective pathways. The inherent challenges associated with the synthesis of chiral tertiary alcohols, a structural feature of this molecule, underscore the need for innovative catalytic systems that can overcome steric hindrance and effectively control stereochemistry. ingentaconnect.comoup.com

| Synthesis Strategy | Key Advantages | Potential Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Screening for novel enzymes (lyases, hydrolases, oxidoreductases) with specific activity towards the target molecule's precursors; enzyme engineering to enhance efficiency and selectivity. |

| Asymmetric Chemical Synthesis | High yields, scalability, control over reaction parameters. | Development of novel organocatalysts and transition-metal complexes for enantioselective aldol reactions; strategies for the asymmetric addition of organometallic reagents to precursor ketones. |

Comprehensive Elucidation of Specific Biochemical Roles and Mechanisms

Preliminary findings have hinted at the diverse biological contexts in which this compound and its structural motifs are found. The 6-hydroxy-6-methylheptan-2-yl moiety is a key component of the side chain of calcitriol, the hormonally active form of vitamin D3, suggesting a potential role in calcium homeostasis and related physiological processes. benthamdirect.com Furthermore, its identification as a metabolite in the endophytic fungus Aspergillus versicolor and as a component of a mouse sex pheromone points towards its involvement in microbial secondary metabolism and chemical communication, respectively. benthamdirect.com

Future research must move beyond these initial observations to a comprehensive elucidation of its specific biochemical roles and mechanisms of action. This will involve identifying its molecular targets, such as specific enzymes or receptors, and delineating the signaling pathways it may modulate. For instance, its structural similarity to other biologically active α-hydroxy ketones, which are found in antidepressants and antitumor antibiotics, warrants investigation into its potential pharmacological activities. omu.edu.trresearchgate.net

Investigating its role as a fungal metabolite could uncover novel antifungal or antibacterial properties. Elucidating the biosynthetic pathway of this compound in Aspergillus versicolor could reveal novel enzymatic reactions and provide targets for metabolic engineering to enhance its production. In the context of chemical communication, studies should focus on its specific role in mouse behavior, including the identification of the olfactory receptors that detect it and the neural circuits it activates.

Advanced Analytical Strategies for Trace Detection and Isomer Differentiation

The ability to detect and quantify this compound at trace levels and to differentiate between its stereoisomers is crucial for both fundamental research and potential applications. The development of advanced analytical strategies is therefore a critical area for future investigation.

For trace detection in complex biological matrices, such as fungal cultures, animal tissues, or environmental samples, highly sensitive techniques are required. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. Future work should focus on optimizing these methods, including the development of specific sample preparation techniques to enrich the compound and minimize matrix effects.

The differentiation of its isomers, particularly the enantiomers, presents a significant analytical challenge. Chiral chromatography, using both GC and HPLC with chiral stationary phases, is the most direct approach for separating enantiomers. nih.govrutgers.edu Research should focus on identifying the most effective chiral columns and optimizing separation conditions. Furthermore, advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) or ultraviolet photodissociation (UVPD), can be explored to generate unique fragmentation patterns that may help distinguish between isomers. ingentaconnect.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral derivatizing agents, can also be a powerful tool for determining the absolute configuration of the separated enantiomers. omu.edu.tr

| Analytical Technique | Application | Future Research Directions |

| GC-MS/LC-MS | Trace detection and quantification in complex matrices. | Method optimization for enhanced sensitivity and selectivity; development of robust sample preparation protocols. |

| Chiral Chromatography (GC & HPLC) | Separation of enantiomers. | Screening and development of new chiral stationary phases for optimal resolution; optimization of chromatographic conditions. |

| Tandem Mass Spectrometry (MS/MS) | Isomer differentiation based on fragmentation patterns. | Exploration of advanced fragmentation techniques (CID, UVPD) to identify isomer-specific fragments. |

| NMR Spectroscopy | Determination of absolute configuration. | Application of chiral derivatizing agents and advanced NMR pulse sequences for unambiguous stereochemical assignment. |

Integration of Multi-Omics Technologies for Deeper Biological Understanding

To gain a holistic understanding of the biological significance of this compound, future research should embrace the integration of multiple "omics" technologies. This systems biology approach can provide a comprehensive view of the genetic, transcriptional, proteomic, and metabolic landscape associated with the production and function of this compound.

For example, in the context of its role as a fungal metabolite, a multi-omics approach could involve:

Genomics: Sequencing the genome of Aspergillus versicolor to identify the biosynthetic gene cluster responsible for the production of this compound. researchgate.net

Transcriptomics: Analyzing the gene expression profile of the fungus under different conditions to identify the genes that are co-regulated with the production of the compound. This can provide clues about its regulation and biological function.

Proteomics: Identifying the proteins that are differentially expressed in the presence or absence of the compound, which could reveal its molecular targets and the pathways it affects.

Similarly, in the context of its role as a potential pheromone, lipidomics, a subset of metabolomics, could be employed to study the biosynthesis of this and other lipid-based signaling molecules. mdpi.com Integrating these omics datasets will be crucial for constructing comprehensive models of the biological systems in which this compound plays a role, ultimately leading to a deeper understanding of its function.

Sustainable Production and Green Chemistry Approaches for Compound Synthesis

As the potential applications of this compound become more apparent, the development of sustainable and environmentally friendly production methods will be paramount. Green chemistry principles should guide future research in this area, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Biocatalytic synthesis, as mentioned in section 9.1, is a prime example of a green chemistry approach. Utilizing whole-cell biocatalysts or isolated enzymes can significantly reduce the reliance on harsh chemical reagents and organic solvents. benthamdirect.com Future research could focus on developing robust and reusable biocatalyst systems, potentially through enzyme immobilization, to further enhance the sustainability of the process.

Another avenue for sustainable production lies in metabolic engineering. Once the biosynthetic gene cluster for this compound is identified in its natural producer, such as Aspergillus versicolor, these genes could be transferred to a more tractable host organism, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. This would allow for the large-scale production of the compound through fermentation, using renewable feedstocks.

Furthermore, the optimization of chemical synthesis routes should also incorporate green chemistry principles. This includes the use of greener solvents, the development of catalytic reactions that minimize the generation of byproducts, and the design of processes that are more energy-efficient.

| Approach | Key Principles | Future Research Focus |

| Biocatalysis | Use of enzymes or whole-cell catalysts, mild reaction conditions. | Development of immobilized enzyme systems for reusability; screening for novel and more efficient biocatalysts. |

| Metabolic Engineering | Heterologous expression of biosynthetic genes in microbial hosts. | Identification and characterization of the biosynthetic gene cluster; optimization of fermentation conditions for high-yield production. |

| Green Chemical Synthesis | Use of renewable feedstocks, atom economy, catalysis. | Development of catalytic routes using earth-abundant metals; exploration of solvent-free reaction conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.